molecular formula C18H14N2O2 B4426144 3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one

3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one

Cat. No.: B4426144
M. Wt: 290.3 g/mol
InChI Key: PFXLYRWGECOECL-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone Benzimidazole is a fused ring compound consisting of benzene and imidazole, while chromenone is a derivative of coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with a suitable chromenone precursor. Common synthetic methods for benzimidazole derivatives include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or chromenone rings.

    Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are common reducing methods.

    Substitution reagents: Halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.

    Cyclization conditions: Acidic or basic conditions, along with heat, are often required for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one depends on its specific application:

Comparison with Similar Compounds

3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of benzimidazole and chromenone, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-10-7-14-15(8-11(10)2)20-17(19-14)13-9-12-5-3-4-6-16(12)22-18(13)21/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXLYRWGECOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one
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3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one
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3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one
Reactant of Route 6
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